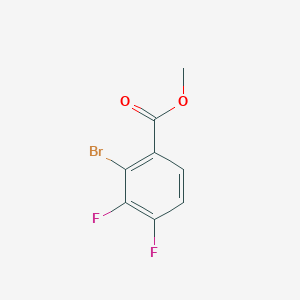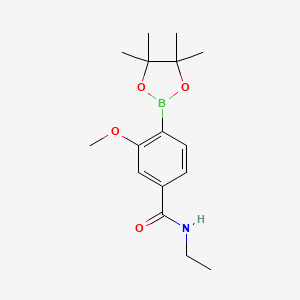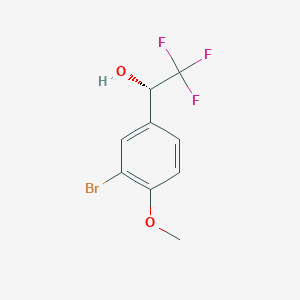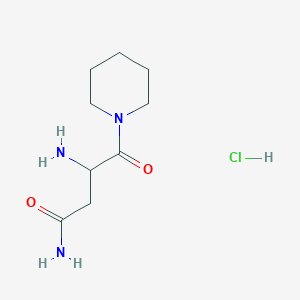
6-Chloro-4-phenylpyridazin-3-amine
概要
説明
6-Chloro-4-phenylpyridazin-3-amine is a chemical compound with the molecular formula C10H8ClN3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and an amine group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.64 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the retrieved papers.科学的研究の応用
Applications in Coordination Chemistry and Photophysics
Cyclometalated Complexes Studies A study focused on cyclometalated 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl (CNN-Ph-R) Pt(II) acetylide complexes. These complexes, characterized by distorted square planar geometries around the Pt(II) ions, showed promising electrochemical properties. They were found to be brightly emissive with applications in sensing and photovoltaic devices. The study also explored their oxidative and reductive quenching behaviors, indicating their potential in light-driven catalysis and sensor technologies (Schneider et al., 2009).
Applications in Organic Synthesis
Novel Anticancer Mannich Bases Research was conducted on the synthesis of novel Mannich bases starting from derivatives of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, with the aim of enhancing their anticancer activities. The compounds demonstrated moderate cytotoxic activity against prostate cancer cell lines, signifying their potential as leads in anticancer drug development (Demirci & Demirbas, 2019).
ANRORC Type Ring Transformation A study explored a new route to functionalized 3‐aminopyridazines via ANRORC type ring transformation of 1,2,4‐triazines with carbon nucleophiles. The findings contribute to the understanding of nucleophilic addition and cyclization reactions in heterocyclic chemistry, and the compounds synthesized could find applications in various chemical domains (Rykowski, Wolińska & Plas, 2000).
Insecticidal Activity Studies A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives were synthesized and tested for their insecticidal activities. The structure-activity relationships (SAR) of these compounds were studied, particularly against Plutella xylostella, showcasing the potential of these compounds in agricultural pest control (Wu et al., 2012).
Applications in Catalysis
Pd-Catalyzed Amination for Ruthenium(II) Complexes The palladium-catalyzed amination of chloro-terpyridine was studied, facilitating the preparation of amine-containing ruthenium(II) complexes. This work is significant for developing catalysts and materials in the field of organometallic chemistry (Johansson, 2006).
Regioselective Arylation of Pyridazines The research demonstrated the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using Suzuki cross-coupling reactions. The findings have implications for synthesizing pharmacologically active pyridazine derivatives, especially in medicinal chemistry (Sotelo & Raviña, 2002).
Safety and Hazards
将来の方向性
While specific future directions for 6-Chloro-4-phenylpyridazin-3-amine are not mentioned in the retrieved papers, it is noted that pyridazine derivatives have numerous practical applications and are considered ‘privileged structures’ in medicinal chemistry . Therefore, it is expected that research into these compounds, including this compound, will continue to be a significant area of interest.
作用機序
Target of Action
It’s worth noting that many pyridazine derivatives, which include 6-chloro-4-phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Mode of Action
Some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might provide some insight into the potential mode of action of this compound.
Biochemical Pathways
It’s known that pyridazine derivatives can affect a wide range of biological targets and physiological effects .
Result of Action
Some pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
生化学分析
Biochemical Properties
6-Chloro-4-phenylpyridazin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as monoamine oxidase and tyrosine kinase, which are crucial in regulating neurotransmitter levels and cell signaling pathways, respectively . The nature of these interactions often involves the inhibition or activation of the enzyme’s active site, leading to alterations in their catalytic activities. Additionally, this compound can form hydrogen bonds and π-π stacking interactions with proteins, further influencing their structural conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways such as the mitogen-activated protein kinase pathway, which plays a pivotal role in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the transcriptional activity of target genes. These interactions ultimately affect cellular metabolism, including the regulation of metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the stabilization or destabilization of enzyme-substrate complexes, thereby affecting the enzyme’s catalytic efficiency. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the concentration and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which regulates its intracellular concentration . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.
特性
IUPAC Name |
6-chloro-4-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKMIHDDECVHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)

![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)


![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)

![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)



